molecular formula C9H11BrClN B8188276 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B8188276
M. Wt: 248.55 g/mol
InChI Key: AMHLJONBZHDFON-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a substituted isoindoline derivative featuring a bromine atom at the 6-position, a methyl group at the 1-position, and a hydrochloride salt.

Properties

IUPAC Name

6-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-6-9-4-8(10)3-2-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHLJONBZHDFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the bromination of 1-methyl-2,3-dihydro-1H-isoindole followed by the formation of the hydrochloride salt. The bromination reaction is usually carried out using bromine or a bromine source in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride serves as a valuable building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound acts as a precursor for various heterocyclic compounds and complex organic molecules.
  • Reagent in Organic Reactions : It participates in substitution reactions, oxidation, and reduction processes.

Biology

The compound's unique structure allows it to interact with biological targets, making it a significant tool in biochemical research:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial and fungal strains. The presence of the bromine atom enhances its antimicrobial properties.
    • Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting microbial growth.
  • Anticancer Properties : Research indicates that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.
    • In vitro assays have shown cytotoxic effects against different cancer cell lines, with effective concentration levels measured by IC50 values.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of neuroinflammatory pathways or direct neuronal protection against oxidative stress.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development : It is investigated as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases.
    • Its mechanism of action involves binding to molecular targets, modulating their activity, which can lead to therapeutic effects.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

Anticancer Studies

Research has shown that 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride can inhibit tumor growth through various mechanisms. For example:

  • In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective doses.

Antimicrobial Studies

The compound exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Effective MIC values were recorded against Staphylococcus aureus and Escherichia coli strains.

Neuroprotective Studies

Preliminary findings suggest that the compound may protect neurons from oxidative stress-induced damage:

  • Research indicates modulation of inflammatory pathways that could be beneficial in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 6-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents and Modifications Key Applications/Properties
6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride Not explicitly listed C₉H₁₁BrClN* ~248.55* 6-Br, 1-CH₃ Pharmaceutical intermediate
6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride 2055840-66-7 C₁₀H₁₃BrClN 262.57 6-Br, 1,1-diCH₃ Increased steric hindrance
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride 223595-18-4 C₉H₁₁BrClN 248.55 5-Br (positional isomer), 1-CH₃ Altered electronic properties
4-Chloro-2,3-dihydro-1H-isoindole hydrochloride 924304-73-4 C₈H₉Cl₂N 190.07 4-Cl, no methyl group Smaller size, higher polarity
5-Fluoro-2,3-dihydro-1H-isoindole hydrochloride 685565-15-5 C₈H₉ClFN 173.62 5-F, no methyl group Enhanced metabolic stability
5-Nitroisoindoline hydrochloride 400727-69-7 C₈H₉ClN₂O₂ 200.62 5-NO₂ (electron-withdrawing group) Reactive intermediate for nitration

*Inferred from analogs.

Key Research Findings

Substituent Position and Electronic Effects
  • Bromine vs.
  • Positional Isomerism : The 5-bromo analog (CAS 223595-18-4) exhibits distinct reactivity due to altered electron density distribution compared to the 6-bromo target compound .
Steric and Functional Group Impact
  • Nitro Group : The 5-nitro derivative (CAS 400727-69-7) demonstrates strong electron-withdrawing effects, making it reactive in electrophilic substitution reactions .

Biological Activity

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a compound with notable potential in various biological applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11BrClN
  • Molecular Weight : 232.55 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and organic solvents

The biological activity of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity which leads to significant biological effects. The exact pathways and molecular targets can vary based on the specific application context.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Studies suggest that it may inhibit tumor growth through various pathways, potentially affecting cell cycle regulation and apoptosis in cancer cells.
    • In vitro assays have demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
  • Antimicrobial Activity :
    • The compound has shown promising results against both bacterial and fungal strains. For instance, its minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties .
    • The presence of the bromine atom is essential for its antimicrobial efficacy, enhancing its interaction with microbial targets .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways or direct neuronal protection against oxidative stress.

Research Findings and Case Studies

A summary of key studies highlights the compound's biological activities:

StudyFocusFindings
Blagg et al. (2019)Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with potential mechanisms involving apoptosis .
MDPI Review (2022)Antimicrobial PropertiesReported MIC values indicating effectiveness against multi-drug resistant bacteria and fungi .
Parchem Analysis (2024)Neuroprotective PotentialSuggested mechanisms for neuroprotection through modulation of inflammatory responses in neuronal cells.

Comparative Analysis with Similar Compounds

The uniqueness of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride can be highlighted by comparing it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-1-methyl-2,3-dihydro-1H-isoindoleC9H10BrNDifferent substitution pattern; varied biological activity profile
6-BromoisoindolineC9H10BrNIsoindoline structure; potential for different reactivity
6-Chloro-1-methyl-2,3-dihydro-1H-isoindoleC9H10ClNChlorine instead of bromine; may exhibit distinct properties

The presence of the bromine atom at the 6-position is crucial for its unique properties and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride, and how do reaction parameters (e.g., solvent, temperature) influence yield?

  • Methodological Answer : The synthesis typically involves bromination and methylation of a dihydroisoindole precursor. For example, analogous indole derivatives are synthesized via stepwise alkylation and halogenation under controlled conditions . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.
  • Temperature : Lower temperatures (0–5°C) minimize decomposition, while higher temperatures (60–80°C) accelerate cyclization.
  • Catalysts : Palladium or copper catalysts improve bromine incorporation efficiency.
  • Yield optimization : Factorial design experiments (e.g., varying stoichiometry and time) can systematically identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm the methyl group (δ 2.8–3.2 ppm) and bromine-induced deshielding in the isoindole ring (δ 7.0–7.5 ppm) .
  • Mass spectrometry (MS) : Monitor the molecular ion peak ([M+H]<sup>+</sup>) and bromine isotope pattern (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).
  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% as per industrial standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Data triangulation : Cross-reference synthesis protocols (e.g., solvent purity, inert atmosphere use) and analytical methods (e.g., HPLC vs. GC-MS). Discrepancies often arise from unaccounted variables like trace moisture or residual catalysts .
  • Reproducibility frameworks : Adopt standardized reporting guidelines (e.g., CRISP-CHEM) to document reaction conditions comprehensively .
  • Theoretical validation : Use density functional theory (DFT) to model reaction pathways and identify energetically favorable conditions, reducing experimental ambiguity .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions (e.g., cross-coupling)?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd-based catalysts) to predict regioselectivity in cross-coupling reactions.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots on the isoindole ring .
  • Machine learning : Train models on existing brominated heterocycle datasets to forecast reaction outcomes under untested conditions (e.g., solvent-free systems) .

Q. How can researchers design experiments to profile impurities or degradation products in this compound?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS/MS .
  • Impurity tracking : Use high-resolution MS (HRMS) to differentiate isobaric impurities (e.g., dehalogenated byproducts) .
  • Statistical control : Implement design of experiments (DoE) to isolate variables contributing to impurity formation (e.g., oxygen exposure during synthesis) .

Methodological Considerations

  • Experimental design : Pre-test/post-test control group designs (e.g., comparing batch-to-batch purity) ensure robust statistical validation .
  • Data integration : Combine spectroscopic data with computational simulations to resolve structural ambiguities (e.g., tautomerism in the dihydroisoindole ring) .
  • Ethical and safety protocols : Adopt hazard assessments per UN GHS guidelines (e.g., handling brominated compounds in fume hoods) .

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